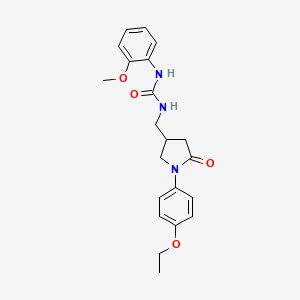
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea, also known as EPPUM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPPUM is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The compound and its derivatives have been synthesized through various methods, including reacting isocyanates with primary and secondary amines. These synthesis techniques are critical for producing a range of urea derivatives that can be tested for various biological activities. For instance, the synthesis of unsymmetrical 1,3-disubstituted ureas has been achieved by reacting ortho-, meta-, and para-tolyl isocyanate with amines, yielding compounds that were further subjected to enzyme inhibition assays (Sana Mustafa, S. Perveen, Ajmal Khan, 2014).
Enzyme Inhibition
These synthesized urea derivatives have been tested for their enzyme inhibition capabilities, particularly targeting urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. The inhibition ranges of these enzymes varied among the compounds, indicating the potential for selective enzyme targeting. This aspect of research is significant for developing therapeutic agents that can modulate enzyme activities involved in various diseases (Sana Mustafa, S. Perveen, Ajmal Khan, 2014).
Potential Anticancer Activity
Some of the synthesized urea derivatives have shown potential anticancer activities. For instance, a specific compound from the synthesized series exhibited in vitro anticancer activity against a prostate cancer cell line, with an IC50 value indicating its potency in inhibiting cancer cell proliferation. This suggests the potential of these compounds to be developed further as anticancer agents (Sana Mustafa, S. Perveen, Ajmal Khan, 2014).
Eigenschaften
IUPAC Name |
1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-3-28-17-10-8-16(9-11-17)24-14-15(12-20(24)25)13-22-21(26)23-18-6-4-5-7-19(18)27-2/h4-11,15H,3,12-14H2,1-2H3,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDLBPJSAHZBLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-Chlorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

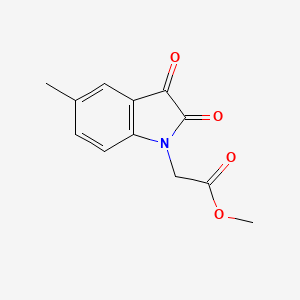
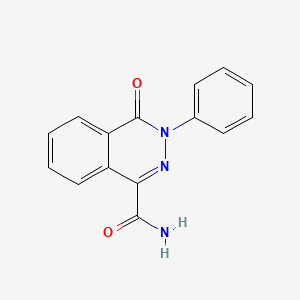
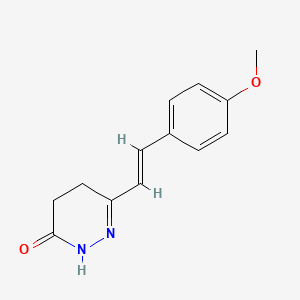
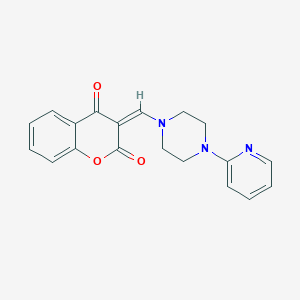
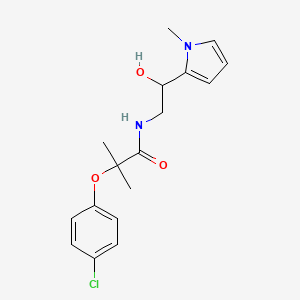
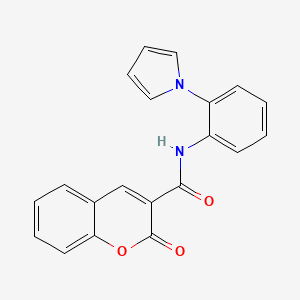


![[2-(2-Methylcyclopropyl)cyclopropyl]methanamine](/img/structure/B2366596.png)
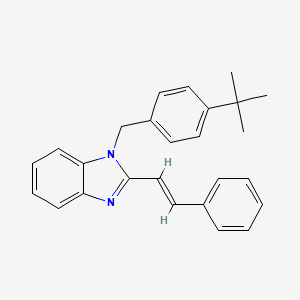
![[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2366600.png)
![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2366601.png)